molecular formula C14H14N2O4S B6394924 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid CAS No. 1261900-55-3

5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid

Cat. No.: B6394924
CAS No.: 1261900-55-3
M. Wt: 306.34 g/mol
InChI Key: COBLSDYBMAUSQQ-UHFFFAOYSA-N
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Description

It is characterized by the presence of a picolinic acid moiety attached to a phenyl ring substituted with a dimethylsulfamoyl group

Properties

IUPAC Name

5-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)11-5-8-13(14(17)18)15-9-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLSDYBMAUSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Picolinic Acid Core: The synthesis begins with the preparation of picolinic acid, which can be achieved through the oxidation of 2-methylpyridine.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with a halogenated picolinic acid.

    Substitution with Dimethylsulfamoyl Group: The final step involves the introduction of the dimethylsulfamoyl group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction using dimethylsulfamoyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, influencing the activity of metalloenzymes. The dimethylsulfamoyl group can form hydrogen bonds or hydrophobic interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar compounds to 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid include:

    5-(4-Methylsulfamoylphenyl)picolinic acid: This compound has a similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

    5-(4-N,N-Diethylsulfamoylphenyl)picolinic acid: This compound features an ethylsulfamoyl group, providing different steric and electronic properties.

The uniqueness of 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

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